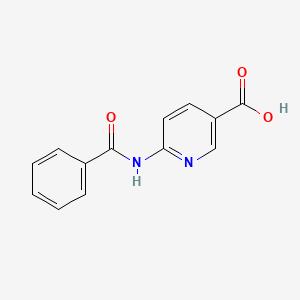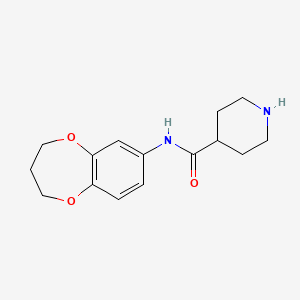![molecular formula C14H25N3O2S B7464921 3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)
3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is commonly referred to as DPA-714 and has been studied for its potential use as a diagnostic tool in imaging studies and as a therapeutic agent for the treatment of various diseases. In
Scientific Research Applications
DPA-714 has been extensively studied for its potential use in imaging studies. It has been shown to bind to the translocator protein (TSPO) which is upregulated in various pathological conditions such as neuroinflammation, neurodegeneration, and cancer. This makes DPA-714 a potential diagnostic tool for these conditions as it can be used to visualize the extent of TSPO upregulation in affected tissues. Additionally, DPA-714 has been studied for its potential use as a therapeutic agent in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mechanism of Action
DPA-714 binds to the TSPO which is located in the outer mitochondrial membrane. The exact mechanism of action is not fully understood, but it is thought that binding to TSPO modulates the immune response and reduces inflammation. This is thought to be beneficial in the treatment of various pathological conditions.
Biochemical and Physiological Effects:
DPA-714 has been shown to have anti-inflammatory effects in various animal models of disease. It has also been shown to reduce oxidative stress and improve mitochondrial function. Additionally, DPA-714 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of DPA-714 is its high purity and yield. This makes it an ideal compound for research purposes. Additionally, DPA-714 has been extensively studied, and its mechanism of action is well understood. However, one limitation of DPA-714 is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established.
Future Directions
There are several future directions for research on DPA-714. One area of interest is the development of new imaging techniques that can be used to visualize TSPO upregulation in vivo. Additionally, there is ongoing research into the potential therapeutic applications of DPA-714 in the treatment of various diseases. Another area of interest is the development of new compounds that target TSPO with greater specificity and efficacy.
In conclusion, DPA-714 is a promising compound that has been extensively studied for its potential use as a diagnostic tool and therapeutic agent. Its mechanism of action is well understood, and it has been shown to have anti-inflammatory, neuroprotective, and antioxidant effects. While there are limitations to its use, such as its relatively new status and lack of long-term safety and efficacy data, there are many future directions for research on DPA-714.
Synthesis Methods
The synthesis of DPA-714 involves the reaction of 3-amino-N-(2-chloroethyl)benzenesulfonamide with diisopropylamine in the presence of a base. The resulting product is then treated with sodium hydroxide to yield DPA-714. This method has been optimized to produce high yields of pure DPA-714, making it an ideal compound for research purposes.
properties
IUPAC Name |
3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2S/c1-11(2)17(12(3)4)9-8-16-20(18,19)14-7-5-6-13(15)10-14/h5-7,10-12,16H,8-9,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCNSTSBPDBCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNS(=O)(=O)C1=CC=CC(=C1)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B7464841.png)
![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)

![Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate](/img/structure/B7464873.png)
![[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
![3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7464887.png)
![N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)

![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7464903.png)

![[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7464917.png)

